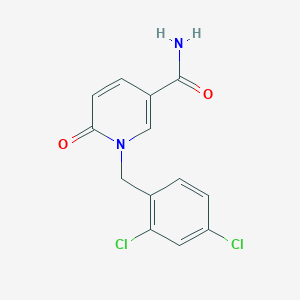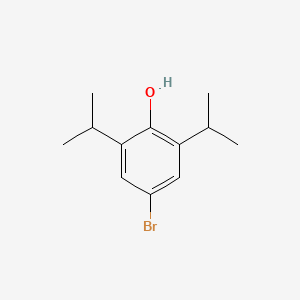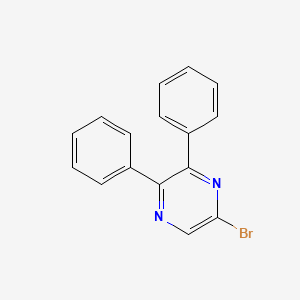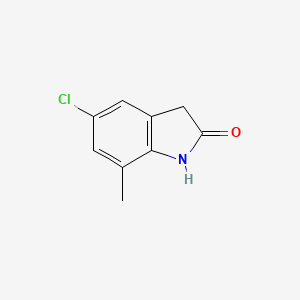
2-Chloro-7-nitro-1h-indole
Vue d'ensemble
Description
2-Chloro-7-nitro-1H-indole is a heterocyclic compound . It is part of the indole family, which is a significant system in natural products and drugs . Indoles play a crucial role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indoles can be synthesized using various methods. Some of the modern versions of classical synthesis methods include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-7-nitro-1H-indole, focusing on six unique applications:
Anticancer Research
2-Chloro-7-nitro-1H-indole has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Indole derivatives, including 2-Chloro-7-nitro-1H-indole, have been studied for their cytotoxic effects on various cancer cell lines. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them promising candidates for developing new anticancer drugs .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Indole derivatives are known to exhibit significant antibacterial and antifungal activities. 2-Chloro-7-nitro-1H-indole, in particular, has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Agents
Research has indicated that 2-Chloro-7-nitro-1H-indole may possess anti-inflammatory properties. Indole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This suggests that 2-Chloro-7-nitro-1H-indole could be useful in the development of anti-inflammatory drugs for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Studies have explored the neuroprotective effects of indole derivatives, including 2-Chloro-7-nitro-1H-indole. These compounds have been shown to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective properties of 2-Chloro-7-nitro-1H-indole make it a potential candidate for developing treatments for these conditions .
Antiviral Research
2-Chloro-7-nitro-1H-indole has been studied for its antiviral properties. Indole derivatives have demonstrated activity against a range of viruses, including influenza and HIV. The ability of 2-Chloro-7-nitro-1H-indole to inhibit viral replication and reduce viral load makes it a promising compound for antiviral drug development .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Indole derivatives can act as photosensitizers, which, when exposed to specific wavelengths of light, produce reactive oxygen species that can destroy cancer cells. 2-Chloro-7-nitro-1H-indole’s properties make it a candidate for further research in PDT .
Mécanisme D'action
Target of Action
Indole derivatives, such as 2-Chloro-7-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .
Mode of Action
The mode of action of 2-Chloro-7-nitro-1h-indole involves its interaction with these targets, leading to a range of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-7-nitro-1h-indole are diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the replication of certain viruses, thereby exhibiting antiviral activity .
Result of Action
The molecular and cellular effects of 2-Chloro-7-nitro-1h-indole’s action can vary depending on the specific target and biological context. For instance, certain indole derivatives have been reported to damage the membranes of bacterial cells, leading to their destruction .
Safety and Hazards
Orientations Futures
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
2-chloro-7-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBUPTYYZSEHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)

![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)


![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)


![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)
![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)